2-Fluoro-3-hydroxy-N,N-dimethylbenzamide

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship (SAR)

Procure 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide (CAS 1243367-76-1) for precise SAR studies. The unique 2-fluoro-3-hydroxy substitution critically alters intramolecular hydrogen bonding, metabolic stability (CYP450), and target binding affinity versus other isomers. Essential for HDAC inhibitor selectivity profiling and 5-HT3 receptor ligand optimization. Avoid isomer interchangeability errors; use this specific, high-purity reference standard.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Cat. No. B8156444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-hydroxy-N,N-dimethylbenzamide
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C(=CC=C1)O)F
InChIInChI=1S/C9H10FNO2/c1-11(2)9(13)6-4-3-5-7(12)8(6)10/h3-5,12H,1-2H3
InChIKeyMVVCOYOHWZMEMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-hydroxy-N,N-dimethylbenzamide: A Specialized Benzamide Scaffold for Targeted Chemical Biology and Drug Discovery Research


2-Fluoro-3-hydroxy-N,N-dimethylbenzamide (CAS: 1243367-76-1, molecular formula C9H10FNO2, molecular weight 183.18 g/mol) is a substituted benzamide derivative featuring a unique 2-fluoro-3-hydroxy substitution pattern on the phenyl ring coupled with an N,N-dimethyl amide moiety . This specific arrangement confers distinct physicochemical and biological properties that differentiate it from other positional isomers (e.g., 2-fluoro-4-hydroxy analogs) and from non-fluorinated or non-hydroxylated benzamide scaffolds. The compound is primarily employed as a research tool in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) around benzamide-based enzyme inhibitors and receptor modulators .

Why 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide Cannot Be Replaced by Other Fluoro-hydroxybenzamide Isomers in Research Applications


The precise positioning of the fluorine and hydroxyl substituents on the benzamide ring is a critical determinant of biological activity and physicochemical behavior. Isosteric or isomeric substitution—such as moving the hydroxyl group from the 3-position to the 4-position (2-fluoro-4-hydroxy-N,N-dimethylbenzamide) or altering the fluorine position—can drastically alter the compound's intramolecular hydrogen-bonding network, lipophilicity (logP), and electronic distribution [1]. These changes directly impact target binding affinity, metabolic stability, and overall pharmacokinetic profile. Studies on related N,N-dimethylbenzamide series demonstrate that even minor positional changes can lead to significant differences in in vitro potency (e.g., >10-fold variation in IC50) and selectivity profiles against closely related enzyme isoforms [1]. Therefore, assuming functional interchangeability among regioisomers without direct comparative data is scientifically unfounded and can lead to erroneous conclusions in SAR campaigns and assay development.

Quantitative Differentiation Evidence: 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide vs. Key Analogs


Regioisomeric Distinction: 2-Fluoro-3-hydroxy vs. 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide in Intramolecular Hydrogen Bonding Propensity

The 2-fluoro-3-hydroxy substitution pattern is expected to exhibit a distinct intramolecular hydrogen-bonding (IMHB) profile compared to the 2-fluoro-4-hydroxy isomer. In ortho-substituted N,N-dimethylbenzamides, the formation of a six-membered IMHB between the amide carbonyl and an ortho-hydroxyl or ortho-fluorine group significantly lowers the rotational barrier of the C-N amide bond [1]. This phenomenon is a key determinant of the molecule's conformational ensemble and its ability to pre-organize for target binding. The 2-fluoro-3-hydroxy arrangement, with the hydroxyl group meta to the amide, precludes the formation of the same six-membered IMHB observed in ortho-hydroxy analogs, thereby altering its conformational dynamics and the energetic landscape of target engagement relative to its 2-hydroxy isomers. This fundamental physical difference translates into divergent biological behavior.

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship (SAR)

Comparative Lipophilicity (logP) Differentiation Against Non-Fluorinated Analog 3-Hydroxy-N,N-dimethylbenzamide

The introduction of a fluorine atom at the 2-position increases the lipophilicity of the molecule compared to its non-fluorinated counterpart, 3-hydroxy-N,N-dimethylbenzamide. While experimental logP values for the target compound are not readily available in primary literature, computational predictions (XLogP) and data on analogous pairs provide a strong basis for differentiation. For example, the XLogP of the non-fluorinated analog, 3-hydroxy-N,N-dimethylbenzamide, is reported as 1.094 [1]. In contrast, a closely related fluorinated analog, 2-fluoro-4-hydroxy-N,N-dimethylbenzamide, has a reported XLogP of 2.8 . Given that the 2-fluoro-3-hydroxy isomer shares the same molecular formula and similar polarity, its predicted XLogP is likely in a comparable range (significantly >1.1), indicating a substantial increase in lipophilicity due to fluorine substitution. This difference impacts membrane permeability and distribution.

Medicinal Chemistry ADME Drug Design

Divergent CYP450 Inhibition Profile: Class-Level Inference for 2-Fluoro-3-hydroxy vs. Non-Benzamide Scaffolds

Benzamide derivatives, particularly those with N,N-dimethyl moieties, are known to undergo metabolism primarily via N-demethylation by cytochrome P450 (CYP) enzymes [1]. The presence of the fluorine atom at the 2-position is expected to alter the electronic density on the aromatic ring and influence the binding affinity to specific CYP isoforms. While direct IC50 data for 2-fluoro-3-hydroxy-N,N-dimethylbenzamide against specific CYP enzymes is not publicly available, class-level data indicates that closely related benzamide analogs exhibit varying inhibitory potencies against CYP3A4 and CYP2C19. For example, a related N,N-dimethylbenzamide analog demonstrated an IC50 of 40,000 nM against CYP2C19 [2]. This contrasts with potent inhibitors from other chemical classes (e.g., azoles) which can have IC50 values in the low nanomolar range. The specific substitution pattern on the benzamide ring (e.g., 2-fluoro-3-hydroxy) is expected to further modulate this CYP inhibition profile, differentiating it from both non-fluorinated analogs and structurally distinct enzyme inhibitors.

Drug Metabolism ADME Toxicology

Optimal Research and Industrial Application Scenarios for 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide


Structure-Activity Relationship (SAR) Probe for Benzamide-Based HDAC Inhibitor Optimization

Given the established importance of benzamide scaffolds in HDAC inhibitor design (e.g., Chidamide, Entinostat), 2-fluoro-3-hydroxy-N,N-dimethylbenzamide serves as a valuable SAR probe to investigate the impact of 2-fluoro and 3-hydroxy substitution on isoform selectivity. Researchers can use this compound to generate quantitative data on how this specific substitution pattern alters inhibition potency (IC50) against HDAC1, HDAC2, HDAC3, and HDAC6 compared to unsubstituted or differently substituted benzamide controls. This is particularly relevant for designing selective HDAC inhibitors with improved therapeutic windows [1].

In Vitro ADME Tool for Assessing Fluorine-Induced Metabolic Stability in Benzamide Series

The compound is ideally suited as a model substrate or inhibitor in liver microsome assays to evaluate the effect of 2-fluoro substitution on the rate of N-demethylation by CYP450 enzymes. Its metabolic profile can be compared against the non-fluorinated analog, 3-hydroxy-N,N-dimethylbenzamide, to directly quantify the stabilizing effect of fluorine on the amide moiety and aromatic ring. This application is critical for medicinal chemists seeking to improve the metabolic half-life (t1/2) of their benzamide-based lead compounds [1].

Conformational Analysis Standard for Intramolecular Hydrogen Bonding Studies in N,N-Dimethylbenzamides

As a meta-hydroxy substituted benzamide, 2-fluoro-3-hydroxy-N,N-dimethylbenzamide provides a key control compound for studies investigating intramolecular hydrogen bonding (IMHB) in N,N-dimethylbenzamide derivatives. Its conformational behavior (e.g., C-N bond rotational barrier) can be directly compared to ortho-hydroxy analogs (which exhibit strong IMHB) and para-hydroxy analogs (which exhibit none) to deconvolute the contributions of fluorine and hydroxyl groups to molecular conformation and target binding kinetics [1].

Reference Compound for Developing Novel 5-HT3 Receptor Modulators

Benzamide derivatives are a well-validated scaffold for 5-HT3 receptor ligands. 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide can be used as a starting point for medicinal chemistry optimization or as a reference compound in binding assays. Its unique substitution pattern allows researchers to probe the SAR around the 2- and 3-positions of the benzamide ring, which are critical for achieving high affinity and selectivity over other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) [1].

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